
Methyl 3-(2-fluoro-4-methoxyphenyl)-2-hydroxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2-fluoro-4-methoxyphenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a benzene ring, along with a hydroxypropanoate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-fluoro-4-methoxyphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-fluoro-4-methoxyphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.
化学反应分析
Types of Reactions
Methyl 3-(2-fluoro-4-methoxyphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 3-(2-fluoro-4-methoxyphenyl)-2-oxopropanoate.
Reduction: 3-(2-fluoro-4-methoxyphenyl)-2-hydroxypropanol.
Substitution: 3-(2-amino-4-methoxyphenyl)-2-hydroxypropanoate or 3-(2-thio-4-methoxyphenyl)-2-hydroxypropanoate.
科学研究应用
Methyl 3-(2-fluoro-4-methoxyphenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 3-(2-fluoro-4-methoxyphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The fluorine atom and methoxy group on the benzene ring can influence the compound’s binding affinity to enzymes or receptors, potentially modulating their activity. The hydroxypropanoate ester group may also play a role in the compound’s overall bioactivity by affecting its solubility and stability.
相似化合物的比较
Similar Compounds
- Methyl 3-(2-fluoro-4-methylphenyl)-2-hydroxypropanoate
- Methyl 3-(2-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate
- Methyl 3-(2-fluoro-4-chlorophenyl)-2-hydroxypropanoate
Uniqueness
Methyl 3-(2-fluoro-4-methoxyphenyl)-2-hydroxypropanoate is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
属性
分子式 |
C11H13FO4 |
|---|---|
分子量 |
228.22 g/mol |
IUPAC 名称 |
methyl 3-(2-fluoro-4-methoxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C11H13FO4/c1-15-8-4-3-7(9(12)6-8)5-10(13)11(14)16-2/h3-4,6,10,13H,5H2,1-2H3 |
InChI 键 |
VPSXLDZNJQBHMH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)CC(C(=O)OC)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



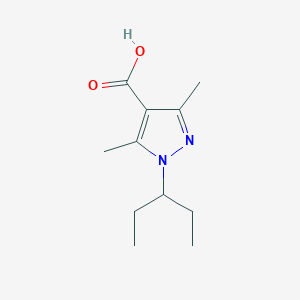
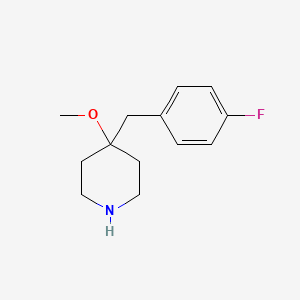
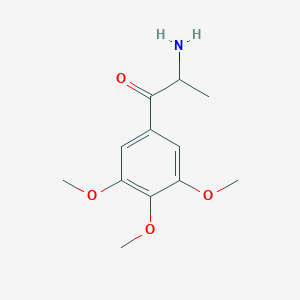

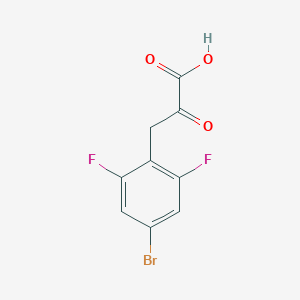
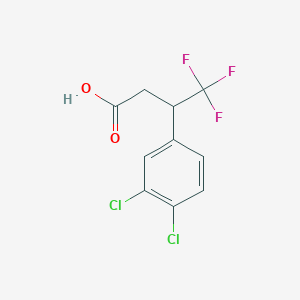
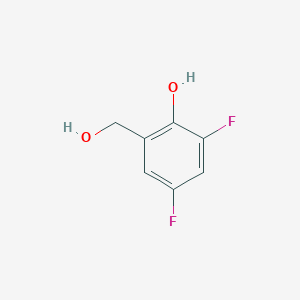

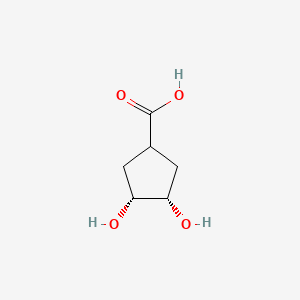
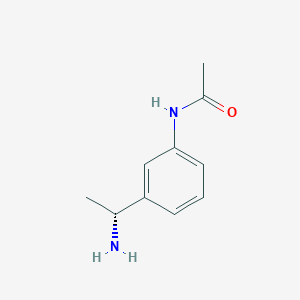

![9-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol](/img/no-structure.png)
![dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)aminedihydrochloride](/img/structure/B13605923.png)
